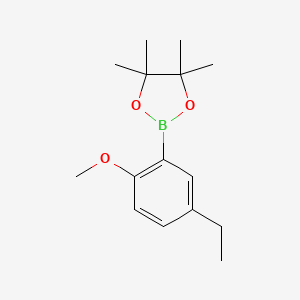
Benzene, 1-(1-methylethoxy)-2-(1-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 1-methylethoxy group and a 1-propenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as zeolites or other solid acids can be used to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.
化学反応の分析
Types of Reactions
Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学的研究の応用
Chemistry
In chemistry, Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various synthetic pathways.
Biology
In biological research, this compound can be used to study the effects of aromatic hydrocarbons on biological systems. Its interactions with enzymes and cellular components can provide insights into metabolic pathways and toxicology.
Medicine
While not commonly used directly in medicine, derivatives of this compound may have potential pharmaceutical applications. Research into its analogs could lead to the development of new drugs with specific therapeutic effects.
Industry
In industry, Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The aromatic ring can participate in π-π interactions, while the alkyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzene, 1-propenyl-: Similar structure but lacks the 1-methylethoxy group.
Benzene, 1-methylethoxy-: Similar structure but lacks the 1-propenyl group.
Toluene: Contains a methyl group instead of the 1-methylethoxy and 1-propenyl groups.
Uniqueness
Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- is unique due to the presence of both the 1-methylethoxy and 1-propenyl groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC名 |
1-propan-2-yloxy-2-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C12H16O/c1-4-7-11-8-5-6-9-12(11)13-10(2)3/h4-10H,1-3H3/b7-4+ |
InChIキー |
MKFDNRRBDDXYFM-QPJJXVBHSA-N |
異性体SMILES |
C/C=C/C1=CC=CC=C1OC(C)C |
正規SMILES |
CC=CC1=CC=CC=C1OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


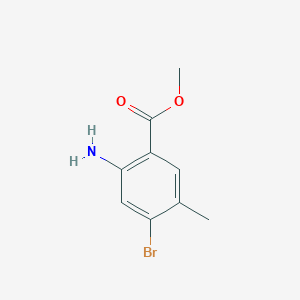

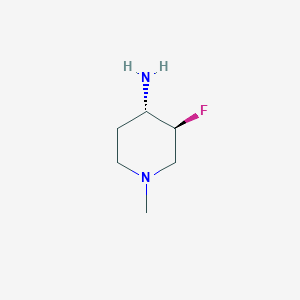
![Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B12096790.png)


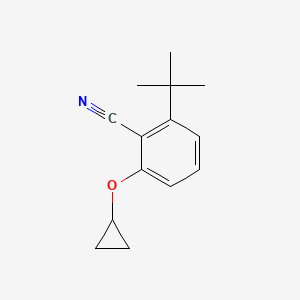
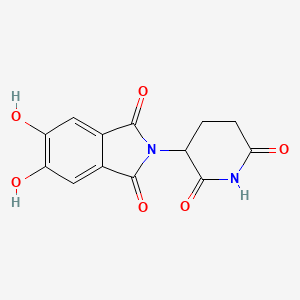
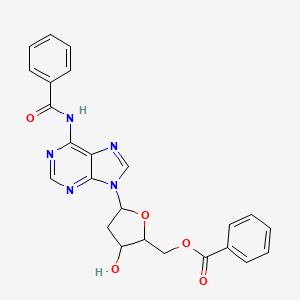
![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)
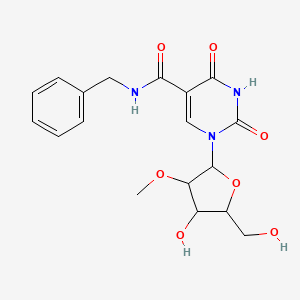

![(1R,5R,11aS)-methyl 8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate](/img/structure/B12096852.png)
